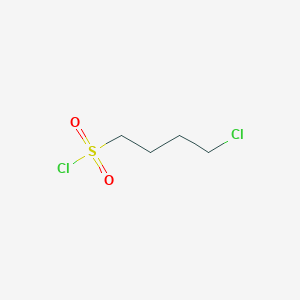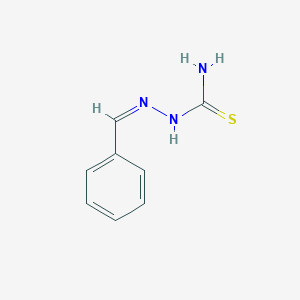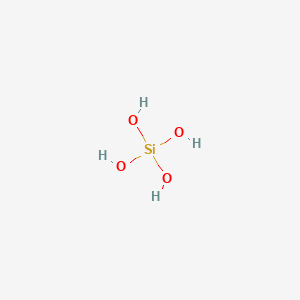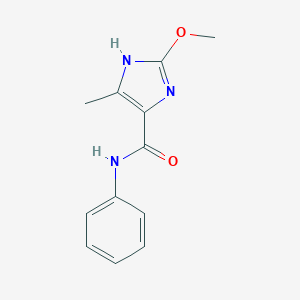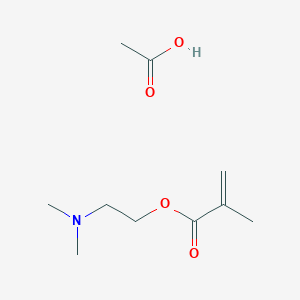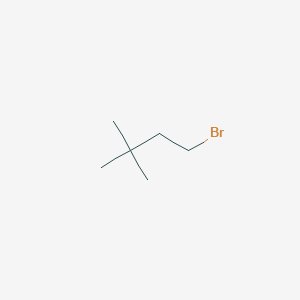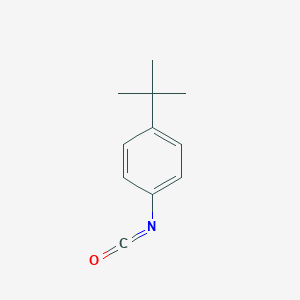
(4-Chloroanilino)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloroanilino)phosphonic acid, also known as CPAA, is an organophosphorus compound that has been widely studied for its potential applications in various scientific fields. CPAA has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (4-Chloroanilino)phosphonic acid is complex and varies depending on its application. In pharmaceuticals, this compound has been shown to inhibit various enzymes and proteins involved in cell proliferation and viral replication. In agrochemicals, this compound disrupts the synthesis of nucleic acids and proteins in target organisms. In materials science, this compound acts as a flame retardant by releasing phosphorus-containing gases that dilute and cool the flame.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In pharmaceuticals, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agrochemicals, this compound can cause toxicity in non-target organisms, such as bees and fish. In materials science, this compound can improve the flame retardancy and thermal stability of polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chloroanilino)phosphonic acid has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, this compound also has some limitations, such as its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling and disposing of this compound to minimize its impact on human health and the environment.
Direcciones Futuras
There are several future directions for (4-Chloroanilino)phosphonic acid research. In pharmaceuticals, this compound could be further investigated as a potential treatment for various diseases, such as cancer and Alzheimer's disease. In agrochemicals, this compound could be used in combination with other herbicides and fungicides to improve their efficacy and reduce their environmental impact. In materials science, this compound could be used as a precursor for the synthesis of new functional materials with improved flame retardancy and thermal stability. Overall, this compound has great potential for use in various scientific fields, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, this compound is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it a valuable tool for scientific research. However, researchers must be aware of its potential toxicity and environmental impact and take appropriate precautions when handling and disposing of this compound. Further research is needed to fully explore the potential of this compound and its future directions.
Métodos De Síntesis
The synthesis of (4-Chloroanilino)phosphonic acid involves the reaction of 4-chloroaniline with phosphorus trichloride and a suitable solvent, such as chloroform or benzene. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of this compound is crucial for its use in scientific research, as impurities can affect its properties and performance.
Aplicaciones Científicas De Investigación
(4-Chloroanilino)phosphonic acid has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, this compound has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated as a potential treatment for osteoporosis and Alzheimer's disease. In agrochemicals, this compound has been used as a herbicide and fungicide. In materials science, this compound has been used as a flame retardant and as a precursor for the synthesis of functional materials.
Propiedades
Número CAS |
1892-18-8 |
|---|---|
Fórmula molecular |
C6H7ClNO3P |
Peso molecular |
207.55 g/mol |
Nombre IUPAC |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
Clave InChI |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Otros números CAS |
1892-18-8 |
Sinónimos |
4-chloroanilidophosphonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



